molecular formula C18H17N3O2 B14373243 3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine CAS No. 89547-00-2

3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine

Cat. No.: B14373243
CAS No.: 89547-00-2
M. Wt: 307.3 g/mol
InChI Key: ROOVKSSXATZKTL-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is an organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The compound also features an ethyl group at position 3, a nitrophenyl group at position 1, and a phenyl group at position 6

Preparation Methods

The synthesis of 3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine can be achieved through several synthetic routes. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridazine compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazine derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds also contain nitrogen atoms in their ring structure and exhibit similar biological activities.

    1,3,4-Thiadiazole derivatives: These compounds have a sulfur atom in their ring structure and are known for their antimicrobial and antifungal properties.

    Pyrimidine derivatives: These compounds contain nitrogen atoms in their ring structure and are widely studied for their therapeutic potential.

The uniqueness of this compound lies in its specific structural features, such as the presence of both nitrophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89547-00-2

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

6-ethyl-2-(4-nitrophenyl)-3-phenyl-3H-pyridazine

InChI

InChI=1S/C18H17N3O2/c1-2-15-8-13-18(14-6-4-3-5-7-14)20(19-15)16-9-11-17(12-10-16)21(22)23/h3-13,18H,2H2,1H3

InChI Key

ROOVKSSXATZKTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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